molecular formula C16H15NO3 B15044126 Ethyl 4-(2-hydroxybenzylideneamino)benzoate CAS No. 3246-76-2

Ethyl 4-(2-hydroxybenzylideneamino)benzoate

Cat. No.: B15044126
CAS No.: 3246-76-2
M. Wt: 269.29 g/mol
InChI Key: LFPLHVSNSZORMO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxybenzylideneamino)benzoate is a Schiff base compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes an ethyl ester group, a benzylideneamino group, and a hydroxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be synthesized through the condensation reaction of ethyl 4-aminobenzoate with salicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxybenzylideneamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Ethyl 4-(2-aminobenzyl)benzoate.

    Oxidation: Ethyl 4-(2-formylbenzylideneamino)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-hydroxybenzylideneamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-hydroxybenzylideneamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity. In the case of its potential use as a local anesthetic, it may interact with sodium ion channels on nerve membranes, blocking the conduction of nerve impulses and resulting in a loss of sensation .

Comparison with Similar Compounds

Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its Schiff base structure, which imparts distinct chemical and biological properties compared to other local anesthetics.

Properties

CAS No.

3246-76-2

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H15NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-11,18H,2H2,1H3

InChI Key

LFPLHVSNSZORMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

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